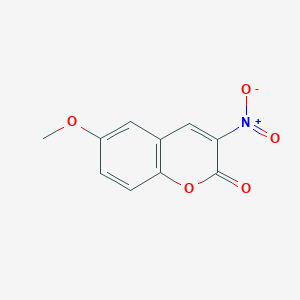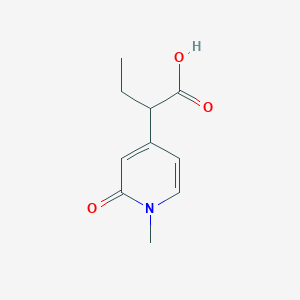![molecular formula C10H8BrN3O B13309745 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13309745.png)
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound that features a brominated phenyl ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-nitrobenzaldehyde and 1H-1,2,4-triazole.
Reduction: The nitro group in 5-bromo-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Condensation: The resulting amine is then condensed with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Scientific Research Applications
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of action for its potential anticancer activity.
Comparison with Similar Compounds
1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with other similar compounds:
1-[5-Chloro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-[5-Methyl-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one: The presence of a methyl group instead of bromine can lead to differences in electronic properties and steric effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H8BrN3O |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
OTNBEGRZIFTGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)

![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)








